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molecular formula C12H15FN2O2 B8734414 5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine

5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine

Cat. No. B8734414
M. Wt: 238.26 g/mol
InChI Key: UDTKUVDFVLLYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658620B2

Procedure details

2-Bromo-1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)ethanone (550 g, 1.485 mol) was dissolved in tetrahydrofuran (3 L) and subjected to clarifying filtration. A solution of 5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine (300 g, 1.254 mol) in tetrahydrofuran (4.5 L) was added dropwise to the above solution in 3 portions (100 g/1.5 L×3 times) while stirring at the ambient temperature of 6° C. After completion of the dripping, crystals were deposited. After stirring for 18 hours, the deposited crystals were collected by filtration and washed with ice-cooled tetrahydrofuran (1.2 L) to give 696.5 g of the captioned compound as wet crystals.
Name
2-Bromo-1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)ethanone
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
4.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:8]([O:17][CH3:18])=[C:7]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:6]=1)=[O:4].[CH2:23]([O:25][C:26]1[CH:27]=[C:28]2[C:32](=[C:33]([F:38])[C:34]=1[O:35][CH2:36][CH3:37])[C:31]([NH2:39])=[N:30][CH2:29]2)[CH3:24]>O1CCCC1>[BrH:1].[C:19]([C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][N:30]2[CH2:29][C:28]3[C:32](=[C:33]([F:38])[C:34]([O:35][CH2:36][CH3:37])=[C:26]([O:25][CH2:23][CH3:24])[CH:27]=3)[C:31]2=[NH:39])[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:8]=1[O:17][CH3:18])([CH3:22])([CH3:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
2-Bromo-1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)ethanone
Quantity
550 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)N1CCOCC1)OC)C(C)(C)C
Name
Quantity
3 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(C)OC=1C=C2CN=C(C2=C(C1OCC)F)N
Name
Quantity
4.5 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
while stirring at the ambient temperature of 6° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtration
STIRRING
Type
STIRRING
Details
After stirring for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled tetrahydrofuran (1.2 L)

Outcomes

Product
Name
Type
product
Smiles
Br.C(C)(C)(C)C=1C=C(C=C(C1OC)N1CCOCC1)C(CN1C(C2=C(C(=C(C=C2C1)OCC)OCC)F)=N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 696.5 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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